3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-NITROBENZAMIDE
Overview
Description
3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-NITROBENZAMIDE is a complex organic compound that features a pyrazole ring, a nitrobenzamide group, and a methylphenyl moiety
Preparation Methods
The synthesis of 3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-NITROBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate.
Introduction of the Nitrobenzamide Group: The nitrobenzamide group can be introduced through nitration reactions, where a benzamide derivative is treated with nitrating agents like nitric acid.
Coupling Reactions: The final step involves coupling the pyrazole derivative with the nitrobenzamide derivative under suitable conditions to form the target compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and other advanced techniques .
Chemical Reactions Analysis
3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using hydrogenation or metal hydrides, can convert the nitro group to an amine group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various acids and bases . Major products formed from these reactions include amines, oxides, and substituted derivatives.
Scientific Research Applications
3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
3-METHYL-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}-4-NITROBENZAMIDE can be compared with other similar compounds, such as:
N-(3-Amino-4-methylphenyl)benzamide: This compound shares a similar benzamide structure but lacks the nitro group and pyrazole ring.
4-Methyl-N-(4-(((4-methylphenyl)sulfonyl)amino)phenyl)benzenesulfonamide: This compound has a sulfonamide group instead of a nitro group and different substitution patterns.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-methyl-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]-4-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-3-5-15(6-4-13)12-22-10-9-18(21-22)20-19(24)16-7-8-17(23(25)26)14(2)11-16/h3-11H,12H2,1-2H3,(H,20,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUOCVIPGHCQGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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